Didansyl-1,4-diaminobutane

Descripción general

Descripción

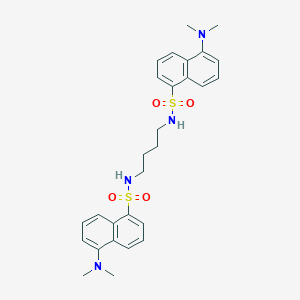

Didansyl-1,4-diaminobutane is a chemical compound with the molecular formula C28H34N4O4S2 and a molecular weight of 554.72 g/mol . It is also known as Dansyl-putrescine. This compound is characterized by the presence of two dansyl groups attached to a 1,4-diaminobutane backbone. The dansyl groups are fluorescent, making this compound useful in various biochemical applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Didansyl-1,4-diaminobutane typically involves the reaction of dansyl chloride with 1,4-diaminobutane. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dichloromethane (DCM) under basic conditions, often using a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions: Didansyl-1,4-diaminobutane can undergo various chemical reactions, including:

Oxidation: The amine groups can be oxidized to form corresponding nitroso or nitro compounds.

Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.

Complexation: The compound can form complexes with metal ions due to the presence of nitrogen and sulfur atoms.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Complexation: Metal salts like copper sulfate or nickel chloride can be used in aqueous or organic solvents.

Major Products Formed:

Oxidation: Formation of nitroso or nitro derivatives.

Substitution: Formation of substituted sulfonamides.

Complexation: Formation of metal-ligand complexes.

Aplicaciones Científicas De Investigación

Biochemical Applications

Fluorescent Probes

Didansyl-1,4-diaminobutane serves as a fluorescent probe in biochemical assays. Its dansyl group allows for effective fluorescence labeling, which is crucial for tracking biological molecules in live cells. The compound's high stability and ease of synthesis make it suitable for intracellular delivery systems that enhance imaging techniques and therapeutic applications.

Case Study: Intracellular Delivery

A study demonstrated the use of polyamide building blocks incorporating didansyl derivatives for intracellular delivery. These constructs showed significant potential in targeting specific cells while minimizing systemic exposure, thereby improving therapeutic efficacy (source: ).

Polymer Chemistry

Polyamide Synthesis

this compound is utilized in the synthesis of polyamides through solid-phase peptide synthesis (SPPS). Its ability to form stable linkages allows for the creation of modular polyamide structures that can be functionalized with various active agents.

| Application | Description |

|---|---|

| Polymer Type | Polyamide |

| Synthesis Method | Solid-phase peptide synthesis (SPPS) |

| Functionalization | Coupling with imaging or therapeutic agents |

The versatility of this compound in forming various polyamide architectures has been highlighted in studies focusing on drug delivery systems and targeted therapies (source: ).

Pharmaceutical Research

Drug Development

In pharmaceutical research, this compound is investigated for its role in developing new drugs aimed at treating diseases linked to polyamine metabolism. The compound can act as a substrate for enzymes involved in polyamine oxidation, providing insights into the mechanisms of drug action.

Case Study: Mechanistic Studies

Research on para-substituted N,N'-dibenzyl-1,4-diaminobutanes has revealed kinetic parameters that inform the design of inhibitors targeting polyamine oxidase. These findings suggest that modifications to the didansyl structure could enhance its efficacy as a pharmaceutical agent (source: ).

Industrial Applications

Production of 1,4-Diaminobutane

this compound is also relevant in industrial processes where 1,4-diaminobutane is produced through microbial fermentation. Optimizing the production pathways can lead to increased yields of this valuable compound used in polymers and agrochemicals.

| Parameter | Control Strain | Enhanced Strain |

|---|---|---|

| Yield (mg/L·DCW) | 59 | 98 |

| NADPH Concentration | Baseline | Increased |

Studies have shown that manipulating metabolic pathways in E. coli can significantly enhance the production of 1,4-diaminobutane, with implications for scaling up industrial processes (source: ).

Mecanismo De Acción

The mechanism of action of Didansyl-1,4-diaminobutane primarily involves its fluorescent properties. The dansyl groups absorb light at specific wavelengths and emit fluorescence, which can be detected and measured. This property makes it useful for tracking and quantifying biological molecules and processes. The compound can interact with various molecular targets, including proteins and nucleic acids, through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Comparación Con Compuestos Similares

Dansyl chloride: Used for labeling amines and amino acids.

Dansyl hydrazine: Used for labeling aldehydes and ketones.

Dansyl cadaverine: Used for studying polyamine metabolism.

Uniqueness: Didansyl-1,4-diaminobutane is unique due to its dual dansyl groups, which enhance its fluorescent properties and make it particularly useful for applications requiring high sensitivity and specificity. Its structure allows for versatile interactions with various biological molecules, making it a valuable tool in biochemical research .

Actividad Biológica

Didansyl-1,4-diaminobutane (DDB) is a sulfonamide derivative of 1,4-diaminobutane, which has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores the biological activity of DDB, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of approximately 570.72 g/mol. The compound features two sulfonamide groups attached to a 1,4-diaminobutane backbone. Its structure is critical for its biological activity, influencing its interaction with biological targets.

The synthesis of DDB often involves the modification of 1,4-diaminobutane through sulfonylation reactions. The mechanism by which DDB exerts its biological effects is primarily through the inhibition of specific enzymes or receptors involved in cellular signaling pathways.

Key Mechanisms:

- Inhibition of Polyamine Metabolism : DDB may inhibit enzymes involved in polyamine synthesis, such as ornithine decarboxylase (ODC), which is crucial for cell growth and differentiation.

- Antioxidant Activity : Some studies suggest that DDB exhibits antioxidant properties, potentially protecting cells from oxidative stress.

- Antimicrobial Effects : Preliminary research indicates that DDB may possess antimicrobial activity against various pathogens.

Anticancer Properties

Recent studies have highlighted the potential anticancer effects of DDB. It has been shown to induce apoptosis in cancer cell lines by modulating polyamine levels and disrupting cellular homeostasis. For instance:

- Case Study : In vitro studies demonstrated that DDB significantly reduced cell viability in human cancer cell lines (e.g., HeLa and MCF-7) by inducing apoptosis through caspase activation pathways .

Antimicrobial Activity

DDB has also been evaluated for its antimicrobial properties. Research indicates that it can inhibit the growth of certain bacteria and fungi:

- Case Study : A study found that DDB exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Research Findings

A comprehensive review of the literature reveals several key findings regarding the biological activity of DDB:

Propiedades

IUPAC Name |

5-(dimethylamino)-N-[4-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]butyl]naphthalene-1-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N4O4S2/c1-31(2)25-15-7-13-23-21(25)11-9-17-27(23)37(33,34)29-19-5-6-20-30-38(35,36)28-18-10-12-22-24(28)14-8-16-26(22)32(3)4/h7-18,29-30H,5-6,19-20H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNHHCCHSWPGUNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCNS(=O)(=O)C3=CC=CC4=C3C=CC=C4N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34N4O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10344684 | |

| Record name | Didansyl-1,4-diaminobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13285-10-4 | |

| Record name | Didansyl-1,4-diaminobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10344684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Didansyl-1,4-diamino-butane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.